![molecular formula C22H17ClFN3O2S2 B2503560 N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252825-37-8](/img/structure/B2503560.png)
N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of compounds related to "N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" involves intricate chemical processes, focusing on generating potent inhibitors targeting specific enzymes or receptors. For example, derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their significant role in therapeutic interventions (Gangjee et al., 2008). The chemical structures and intramolecular conformations of similar compounds highlight the importance of their spatial arrangement for their biological activity (Subasri et al., 2016).
Antitumor Activity
The antitumor potential of thieno[3,2-d]pyrimidine derivatives has been assessed, showcasing their efficacy against various cancer cell lines. The synthesis of novel derivatives has led to compounds displaying potent anticancer activity, comparable to established chemotherapeutic agents. This suggests that structural modifications in the thieno[3,2-d]pyrimidine scaffold could yield promising candidates for cancer therapy (Hafez & El-Gazzar, 2017).
Antiviral Properties
Research into the antiviral properties of thieno[2,3-d]pyrimidine derivatives has revealed their potential as novel antiviral agents. Quantum chemical insights into the molecular structure and interactions of similar compounds have shown their effectiveness against SARS-CoV-2, underscoring their relevance in developing treatments for COVID-19 and other viral infections (Mary et al., 2020).
Anti-inflammatory Activity
Derivatives of "this compound" have also been synthesized with the aim of evaluating their anti-inflammatory activity. Such studies provide insights into the compound's potential therapeutic applications in treating inflammatory conditions, highlighting the versatility of this chemical scaffold in drug development (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-13-15(23)6-4-8-17(13)25-19(28)12-31-22-26-18-9-10-30-20(18)21(29)27(22)11-14-5-2-3-7-16(14)24/h2-10H,11-12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVOGZHDYKYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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